molecular formula C22H19ClN2O3 B11364893 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](5-chloro-3-methyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](5-chloro-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B11364893
M. Wt: 394.8 g/mol
InChI Key: BWRFQFQQFNTDAT-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzoxazole ring, a piperidine ring, and a benzofuran ring, each contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzofuran intermediates, followed by their coupling with the piperidine moiety. Key steps include:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Benzofuran Ring: This involves the cyclization of ortho-hydroxyaryl ketones using dehydrating agents.

    Coupling with Piperidine: The final step involves the nucleophilic substitution reaction between the benzoxazole and benzofuran intermediates with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce halogen or nitro groups into the compound.

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone: can be compared with other compounds having similar structural motifs:

    Benzoxazole Derivatives: Compounds like 2-(4-morpholinyl)benzoxazole share the benzoxazole ring but differ in their biological activities.

    Piperidine Derivatives: Compounds such as 4-(4-chlorophenyl)piperidine exhibit different pharmacological properties.

    Benzofuran Derivatives: Compounds like 5-chloro-2-methylbenzofuran have distinct chemical reactivity and applications.

The uniqueness of 4-(1,3-Benzoxazol-2-yl)piperidin-1-ylmethanone lies in its combined structural features, which confer specific chemical and biological properties not observed in its individual components.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(5-chloro-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H19ClN2O3/c1-13-16-12-15(23)6-7-18(16)27-20(13)22(26)25-10-8-14(9-11-25)21-24-17-4-2-3-5-19(17)28-21/h2-7,12,14H,8-11H2,1H3

InChI Key

BWRFQFQQFNTDAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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